3-amino-N-(4-methoxybenzyl)-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
CAS No.: 664999-46-6
Cat. No.: VC21482837
Molecular Formula: C20H18F3N3O2S
Molecular Weight: 421.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 664999-46-6 |
|---|---|
| Molecular Formula | C20H18F3N3O2S |
| Molecular Weight | 421.4g/mol |
| IUPAC Name | 6-amino-N-[(4-methoxyphenyl)methyl]-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide |
| Standard InChI | InChI=1S/C20H18F3N3O2S/c1-28-11-7-5-10(6-8-11)9-25-18(27)17-16(24)14-15(20(21,22)23)12-3-2-4-13(12)26-19(14)29-17/h5-8H,2-4,9,24H2,1H3,(H,25,27) |
| Standard InChI Key | LPELJPPHTHQZOF-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CNC(=O)C2=C(C3=C(C4=C(CCC4)N=C3S2)C(F)(F)F)N |
| Canonical SMILES | COC1=CC=C(C=C1)CNC(=O)C2=C(C3=C(C4=C(CCC4)N=C3S2)C(F)(F)F)N |
Introduction
Chemical Identification and Structure
3-amino-N-(4-methoxybenzyl)-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide represents a complex heterocyclic organic compound with several distinctive structural features. It belongs to the broader family of thieno[3,2-e]pyridine derivatives, which have garnered interest in pharmaceutical research due to their diverse biological activities.
The compound is identified by CAS number 664999-46-6 and has a molecular formula of C20H18F3N3O2S, with a molecular weight of 421.4 g/mol. Its structure contains multiple ring systems, including a cyclopenta ring fused with a thieno[3,2-e]pyridine core. The compound's complexity is further enhanced by its functional groups, including an amino group, a carboxamide moiety, and a trifluoromethyl substituent.
Key Structural Elements
The structural architecture of this compound can be broken down into several key components:
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A cyclopenta[b]thieno[3,2-e]pyridine core scaffold
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An amino group at the 3-position
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A carboxamide group at the 2-position linked to a 4-methoxybenzyl substituent
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A trifluoromethyl group at the 4-position
The official IUPAC name of this compound is 6-amino-N-[(4-methoxyphenyl)methyl]-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide, which reflects its complex tricyclic structure and multiple functional groups.
Structural Representation
The compound can be represented using various chemical notations:
| Representation Type | Value |
|---|---|
| Molecular Formula | C20H18F3N3O2S |
| SMILES | COC1=CC=C(C=C1)CNC(=O)C2=C(C3=C(C4=C(CCC4)N=C3S2)C(F)(F)F)N |
| Standard InChI | InChI=1S/C20H18F3N3O2S/c1-28-11-7-5-10(6-8-11)9-25-18(27)17-16(24)14-15(20(21,22)23)12-3-2-4-13(12)26-19(14)29-17/h5-8H,2-4,9,24H2,1H3,(H,25,27) |
| Standard InChIKey | LPELJPPHTHQZOF-UHFFFAOYSA-N |
These structural representations highlight the compound's chemical connectivity and spatial arrangement, which are critical for understanding its potential interactions with biological targets.
Physicochemical Properties
The physicochemical properties of 3-amino-N-(4-methoxybenzyl)-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide significantly influence its behavior in biological systems and its potential applications in drug development.
Functional Group Analysis
The presence of specific functional groups confers particular chemical properties:
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The amino group (-NH2) at the 3-position can act as a hydrogen bond donor and provides a site for potential derivatization.
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The carboxamide linkage (-CONH-) serves as both a hydrogen bond donor and acceptor, potentially facilitating interactions with biological targets.
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The trifluoromethyl group (-CF3) increases lipophilicity and metabolic stability, properties often sought in drug design.
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The methoxy group (-OCH3) on the benzyl substituent can function as a hydrogen bond acceptor.
These functional groups collectively contribute to the compound's potential for specific molecular interactions that could be relevant for biological activity.
Structure-Activity Relationship Analysis
Understanding the structure-activity relationships (SAR) of 3-amino-N-(4-methoxybenzyl)-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide and related compounds is crucial for optimizing their biological activities and developing more effective derivatives.
Key Structural Features and Their Contributions
By analyzing the molecular structure and comparing it with related compounds, several structural features can be identified that likely contribute to its biological activity:
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The tricyclic core scaffold (cyclopenta[b]thieno[3,2-e]pyridine) provides a rigid framework that can influence receptor binding and specificity.
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The amino group at the 3-position may serve as a hydrogen bond donor, potentially enhancing interactions with biological targets.
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The trifluoromethyl group at the 4-position likely increases lipophilicity and metabolic stability, which could improve pharmacokinetic properties. Fluorinated compounds often exhibit enhanced membrane permeability and resistance to metabolic degradation.
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The carboxamide linkage to the 4-methoxybenzyl group introduces flexibility and additional hydrogen bonding capabilities that may be crucial for target recognition.
Comparison with Related Compounds
Structurally similar compounds discussed in the search results provide valuable insights into potential SAR:
This comparative analysis suggests that modifications to the substituents and the core scaffold can significantly influence the biological activity profile, offering pathways for further optimization.
Current Research Status and Future Directions
Current Research Status
The broader class of thieno[3,2-e]pyridine derivatives is being actively investigated for various biological activities, particularly for anticancer and antimicrobial applications, as evidenced by studies on structurally related compounds .
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